molecular formula C15H17ClN2O2 B3019339 3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide CAS No. 1396783-76-8

3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide

Cat. No.: B3019339
CAS No.: 1396783-76-8
M. Wt: 292.76
InChI Key: NGZMJERNYGQIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a morpholine ring and a chloro-substituted benzamide group, makes it an interesting subject for study in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide may also affect multiple biochemical pathways.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-morpholinobut-2-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzamide ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methylbut-3-yn-2-yl)benzamide
  • N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

Uniqueness

3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide is unique due to its specific combination of a morpholine ring and a chloro-substituted benzamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-chloro-N-(4-morpholin-4-ylbut-2-ynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-14-5-3-4-13(12-14)15(19)17-6-1-2-7-18-8-10-20-11-9-18/h3-5,12H,6-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZMJERNYGQIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.